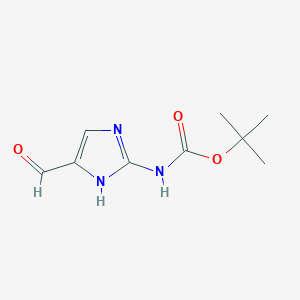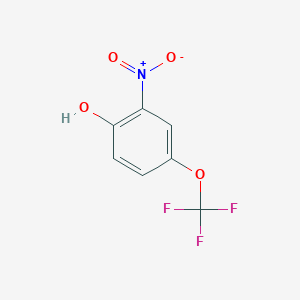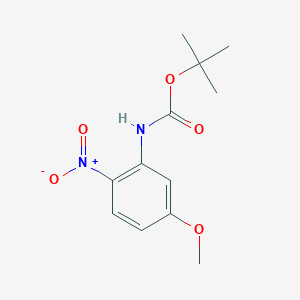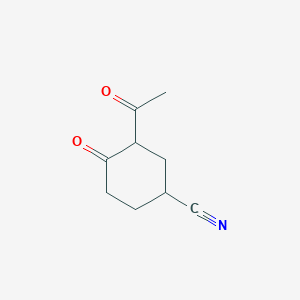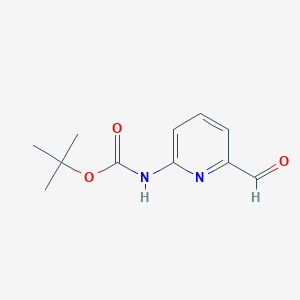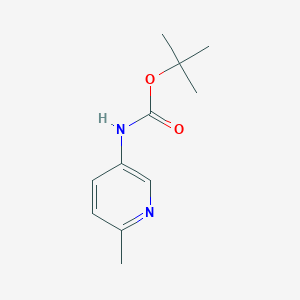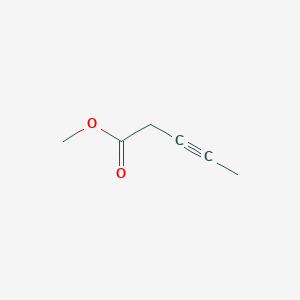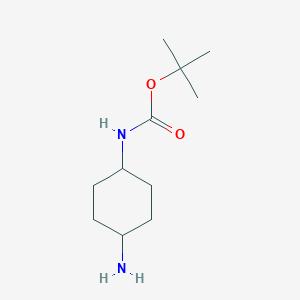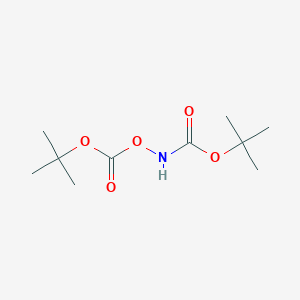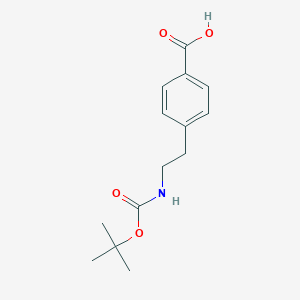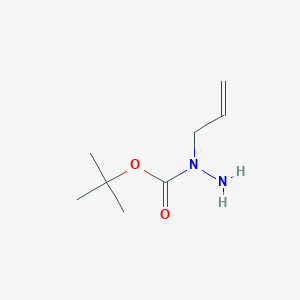
methyl (2S)-2-methylbutanoate
概要
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about its natural occurrence or its relevance in industry or research .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which each reaction proceeds .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .科学的研究の応用
Enantiomeric Impact in Wine Aromas
Methyl (2S)-2-methylbutanoate, particularly its enantiomeric forms, significantly influences the aroma profile of wines. Research by Lytra et al. (2014) has shown that the S-enantiomeric form of ethyl 2-methylbutanoate, which is closely related to this compound, is almost exclusively present in red wines. This compound enhances the perception of fruity aromas, contributing significantly to the sensory profile of wines.
Role in Fruit Aroma Biosynthesis
In a study by Rowan et al. (1996), the biosynthesis of 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, was examined in Red Delicious and Granny Smith apples. These esters are key contributors to fruit aromas, and their formation involves complex biochemical pathways that are integral to the characteristic scents of various fruits.
Synthesis Techniques
The synthesis of diastereomerically pure forms of this compound and its derivatives has been a subject of research, indicating its importance in chemical synthesis. Nighot et al. (2020) Nighot et al. (2020) described a method to synthesize a diastereomerically pure variant, highlighting its utility in organic chemistry.
Chiral Templating of Surfaces
The chiral properties of this compound and its derivatives are utilized in surface science. Lee and Zaera (2006) Lee and Zaera (2006) investigated the adsorption of (S)-2-methylbutanoic acid on platinum surfaces, revealing its potential in creating enantioselective surfaces, which is crucial in areas like catalysis and sensor technology.
Metabolism in Fruits
Hauck et al. (2000) Hauck et al. (2000) explored the metabolism of ethyl tiglate in apple fruits, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate. This study sheds light on the complex metabolic pathways in fruits that lead to the formation of flavor compounds.
Combustion Studies
In the field of biofuels, Sungwook Park et al. (2015) Sungwook Park et al. (2015) conducted a comprehensive experimental and modeling study of 2-methylbutanol combustion. This research is relevant because 2-methylbutanol is structurally similar to this compound, indicating potential applications in renewable energy sources.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



